![molecular formula C25H14N2O4S2 B2398931 3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one CAS No. 319491-51-5](/img/structure/B2398931.png)
3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one is a useful research compound. Its molecular formula is C25H14N2O4S2 and its molecular weight is 470.52. The purity is usually 95%.
BenchChem offers high-quality 3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The synthesis and chemical properties of chromenones and thiazoles, closely related to the compound , have been elaborated in several studies. For example, Mazimba (2016) reviewed synthetic protocols for 6H-benzo[c]chromen-6-ones, highlighting their core structures in secondary metabolites and pharmacological significance. The review details efficient synthetic procedures including Suzuki coupling reactions and Michael acceptor reactions, offering insights into the compound's structural relevance and synthetic accessibility (Mazimba, 2016).
Pharmacological Importance
The pharmacological relevance of compounds related to 3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one is significant. The thiazolidin-4-ones, a class encompassing similar structural motifs, have been identified for their vast biological potential, including anti-inflammatory, antidiabetic, and anticancer activities. This underlines the compound's potential as a cornerstone in the development of new pharmaceuticals (Santos, Junior, & Silva, 2018).
Antioxidant Properties and Applications
Compounds bearing the chromenone and thiazole units have been recognized for their antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage. The antioxidant potential of chromones, for instance, is attributed to their ability to scavenge free radicals, suggesting the compound's utility in developing therapies against oxidative stress-related diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of chroman-4-one , which is known to exhibit a broad variety of remarkable biological and pharmaceutical activities . .
Mode of Action
Given its structural similarity to chroman-4-one derivatives , it may interact with its targets in a similar manner.
Biochemical Pathways
Chroman-4-one derivatives are known to exhibit a variety of biological and pharmaceutical activities , suggesting that they may impact multiple biochemical pathways
Result of Action
Given its structural similarity to chroman-4-one derivatives , it may exhibit similar effects. Chroman-4-one derivatives are known to exhibit a variety of biological and pharmaceutical activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
3-[2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O4S2/c28-24-16(9-14-5-1-3-7-20(14)30-24)18-12-32-22(26-18)11-23-27-19(13-33-23)17-10-15-6-2-4-8-21(15)31-25(17)29/h1-10,12-13H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSYDZVGVUUSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid](/img/structure/B2398848.png)
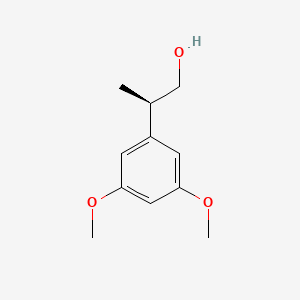
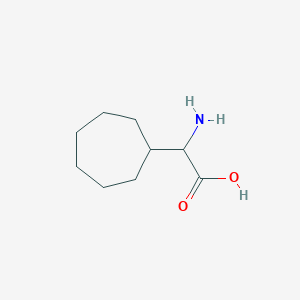


![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2398854.png)
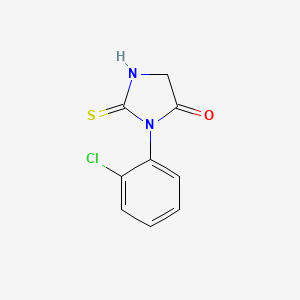
![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol](/img/structure/B2398859.png)
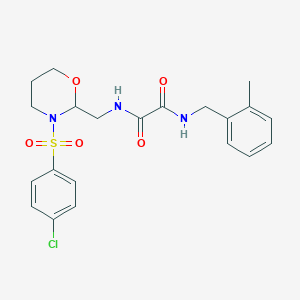
![[4-(Oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2398861.png)
![(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2398864.png)
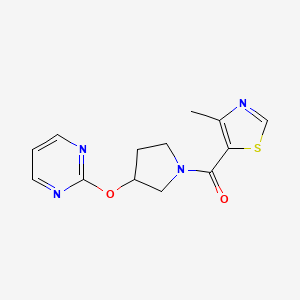
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide](/img/structure/B2398869.png)
![N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398871.png)